Einecs 279-003-6

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Einecs 279-003-6, also known as bis(2-ethylhexyl) phthalate (DEHP), is a widely used plasticizer. It is primarily added to polyvinyl chloride (PVC) to make it flexible. DEHP is a colorless, odorless liquid that is insoluble in water but soluble in organic solvents. It is one of the most commonly used phthalates in the world.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

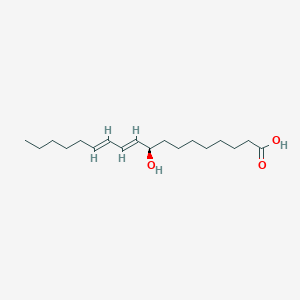

DEHP is synthesized through the esterification of phthalic anhydride with 2-ethylhexanol. The reaction typically occurs in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants to a temperature range of 140-160°C to facilitate the esterification reaction.

Industrial Production Methods

In industrial settings, the production of DEHP involves continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed with the catalyst. The resulting product is then purified through distillation to remove any unreacted materials and by-products. The final product is a high-purity DEHP suitable for use in various applications.

Analyse Chemischer Reaktionen

Types of Reactions

DEHP primarily undergoes hydrolysis and oxidation reactions. Hydrolysis occurs when DEHP is exposed to water, leading to the formation of phthalic acid and 2-ethylhexanol. Oxidation reactions can occur in the presence of strong oxidizing agents, resulting in the formation of phthalic acid derivatives.

Common Reagents and Conditions

Hydrolysis: Water, acidic or basic conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide

Major Products Formed

Hydrolysis: Phthalic acid and 2-ethylhexanol

Oxidation: Phthalic acid derivatives

Wissenschaftliche Forschungsanwendungen

DEHP has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry

In chemistry, DEHP is used as a plasticizer in the production of flexible PVC products. It is also used as a solvent for various chemical reactions and as a reagent in the synthesis of other chemical compounds.

Biology

In biological research, DEHP is studied for its effects on living organisms. It is known to be an endocrine disruptor, and research is ongoing to understand its impact on human health and the environment.

Medicine

In medicine, DEHP is used in the manufacture of medical devices such as blood bags, intravenous tubing, and catheters

Industry

In the industrial sector, DEHP is used in the production of a wide range of products, including flooring, wall coverings, and automotive parts

Wirkmechanismus

DEHP exerts its effects primarily through its role as a plasticizer. It interacts with the polymer chains in PVC, reducing intermolecular forces and increasing the flexibility of the material. In biological systems, DEHP is known to mimic the action of hormones, particularly estrogen, by binding to hormone receptors and disrupting normal endocrine function. This can lead to various health effects, including reproductive and developmental issues.

Vergleich Mit ähnlichen Verbindungen

DEHP is one of several phthalates used as plasticizers. Other similar compounds include:

- Diisononyl phthalate (DINP)

- Diisodecyl phthalate (DIDP)

- Butyl benzyl phthalate (BBP)

- Di-n-octyl phthalate (DNOP)

Uniqueness of DEHP

DEHP is unique in its widespread use and versatility. It is more effective as a plasticizer compared to some of its counterparts, providing better flexibility and durability to PVC products. its potential health risks have led to increased scrutiny and regulation, prompting the search for safer alternatives.

Eigenschaften

CAS-Nummer |

78902-47-3 |

|---|---|

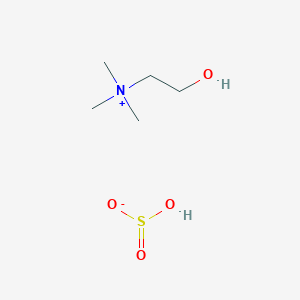

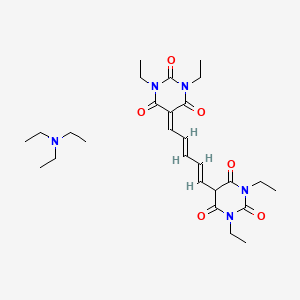

Molekularformel |

C27H41N5O6 |

Molekulargewicht |

531.6 g/mol |

IUPAC-Name |

N,N-diethylethanamine;5-[(2E,4E)-5-(1,3-diethyl-2,4,6-trioxo-1,3-diazinan-5-yl)penta-2,4-dienylidene]-1,3-diethyl-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C21H26N4O6.C6H15N/c1-5-22-16(26)14(17(27)23(6-2)20(22)30)12-10-9-11-13-15-18(28)24(7-3)21(31)25(8-4)19(15)29;1-4-7(5-2)6-3/h9-14H,5-8H2,1-4H3;4-6H2,1-3H3/b11-9+,12-10+; |

InChI-Schlüssel |

YGVOYNPENKTITC-NVUWAARKSA-N |

Isomerische SMILES |

CCN1C(=O)C(C(=O)N(C1=O)CC)/C=C/C=C/C=C2C(=O)N(C(=O)N(C2=O)CC)CC.CCN(CC)CC |

Kanonische SMILES |

CCN1C(=O)C(C(=O)N(C1=O)CC)C=CC=CC=C2C(=O)N(C(=O)N(C2=O)CC)CC.CCN(CC)CC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.